4,4-dimethyl-1-phenyl-1,3-hexanedione
Description
Contextual Significance of Beta-Diketones in Contemporary Chemical Science
Beta-diketones, or 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. This unique structural motif imparts a wide range of chemical properties that make them invaluable in various scientific domains. Their significance stems primarily from their versatility as intermediates in organic synthesis and as ligands in coordination chemistry.
In organic synthesis, beta-diketones are crucial building blocks for the creation of heterocyclic compounds such as pyrazoles, isoxazoles, and benzodiazepines, which are core structures in many pharmaceuticals. nih.gov The acidity of the central methylene (B1212753) proton allows for easy deprotonation, forming a nucleophilic enolate that can participate in a variety of carbon-carbon bond-forming reactions. The most classic method for synthesizing beta-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a base. rsc.org Other synthetic routes include the hydration of alkynones and decarboxylative coupling reactions. researchgate.netbiosynth.com
Beta-diketones exhibit keto-enol tautomerism, an equilibrium between the diketo form and an enol form. sigmaaldrich.comchemicalbook.com For many simple beta-diketones, the keto form is predominant. However, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, as seen in compounds like 2,4-pentanedione, which exists in its enol form up to 85% of the time in solution. chemicalbook.comnih.gov This tautomerism is fundamental to their reactivity and their ability to act as excellent chelating agents for metal ions.
As ligands, beta-diketones coordinate to metal ions through the two oxygen atoms after the enolic proton is removed, forming stable six-membered chelate rings. nih.gov This property has led to their extensive use in the preparation of metal complexes with applications as catalysts, heat stabilizers for polymers, and precursors for chemical vapor deposition (CVD) of metal oxides. nih.govsigmaaldrich.com Furthermore, lanthanide-diketonate complexes are of particular interest for their luminescent properties, which are exploited in materials for organic light-emitting diodes (OLEDs) and bio-imaging. sigmaaldrich.commdpi.com
Interactive Data Table: General Properties of Beta-Diketones
| Property | Description | Significance in Chemical Science |
| Structure | Contains two carbonyl groups separated by a methylene group (1,3-dicarbonyl). | This arrangement is the source of their unique reactivity and properties. |
| Synthesis | Commonly synthesized via Claisen condensation of ketones and esters. rsc.orgbiosynth.com | A fundamental reaction in organic chemistry for C-C bond formation. |
| Tautomerism | Exists in equilibrium between keto and enol forms. sigmaaldrich.comchemicalbook.com | The enol form is key to its function as a nucleophile and a chelating ligand. |
| Acidity | The α-protons (on the carbon between the carbonyls) are acidic. chemicalbook.com | Allows for the easy formation of enolates, which are versatile synthetic intermediates. |
| Coordination | The enolate form acts as a bidentate O,O-ligand, forming stable complexes with most metal ions. nih.govmdpi.com | Leads to applications in catalysis, materials science, and analytical chemistry. sigmaaldrich.com |
Overview of Scholarly Investigations Pertaining to 4,4-Dimethyl-1-phenyl-1,3-hexanedione
Despite the rich chemistry of beta-diketones, a thorough search of scholarly databases, including chemical abstracts and peer-reviewed journals, yields no specific research articles or detailed studies focused on this compound. While numerous studies exist for structurally similar compounds, this particular molecule appears to have been overlooked by the scientific community. For instance, research is available for:
4,4-Dimethyl-1,3-cyclohexanedione (Dimedone) : A cyclic beta-diketone used extensively in organic synthesis. sigmaaldrich.com
4,4-Dimethyl-1-phenyl-1,3-pentanedione : A close structural analog.
1-Phenyl-1,3-hexanedione : The parent compound without the dimethyl substitution.
The absence of dedicated research on this compound means there is no published data on its synthesis, spectroscopic characterization (NMR, IR, Mass Spec), physical properties (melting point, boiling point), keto-enol tautomeric equilibrium, or its potential applications as a ligand or synthetic intermediate.
Scope and Objectives of Focused Academic Inquiry on this compound
Given the lack of existing research, the scope for academic inquiry into this compound is wide and completely open. A foundational research program on this compound would logically pursue the following objectives:
Synthesis and Purification : Developing and optimizing a reliable synthetic route to produce the compound in high purity and yield, likely via a Claisen condensation between a derivative of benzoic acid and 3,3-dimethyl-2-pentanone.
Structural and Physicochemical Characterization :
Full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry) to confirm the molecular structure.
Determination of physical constants such as melting point, boiling point, and solubility in various solvents.
Single-crystal X-ray diffraction to determine its solid-state structure.
Investigation of Tautomerism :
Quantifying the keto-enol equilibrium ratio in different solvents using techniques like ¹H NMR spectroscopy.
Studying the factors (solvent polarity, temperature) that influence the position of the equilibrium.
Exploration of Coordination Chemistry :
Synthesizing and characterizing metal complexes with various transition metals and lanthanides.
Investigating the photophysical and catalytic properties of these new metal-organic compounds.
Until such fundamental research is undertaken and published, this compound will remain an uncharacterized member of the vast and scientifically important family of beta-diketones.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1-phenylhexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-4-14(2,3)13(16)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSQKNYIPKXIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidation for 4,4 Dimethyl 1 Phenyl 1,3 Hexanedione
Established Synthetic Pathways for 4,4-Dimethyl-1-phenyl-1,3-hexanedione
The construction of the 1,3-dicarbonyl motif in this compound is primarily achieved through cross-condensation reactions where one carbonyl component acts as a nucleophilic enolate and the other as an electrophilic acylating agent.
The most traditional and widely employed method for synthesizing 1,3-diketones is the Claisen condensation. nih.govmdpi.com In the context of this compound, this involves the reaction of a ketone with an ester in the presence of a strong base. Specifically, the enolate of 3,3-dimethyl-2-butanone (pinacolone) reacts with a benzoic acid ester, such as ethyl benzoate.
The mechanism begins with the deprotonation of the α-carbon of pinacolone (B1678379) by a strong base (e.g., sodium hydride, sodium ethoxide, or potassium tert-butoxide) to form a nucleophilic enolate. tandfonline.com This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide group (e.g., ethoxide) from the tetrahedral intermediate yields the target β-diketone. google.comlibretexts.org
The choice of base and solvent is critical, especially given the steric hindrance from the tert-butyl group of pinacolone. Research on the synthesis of sterically hindered 1,3-diketones has shown that stronger bases and polar aprotic solvents can improve yields. tandfonline.com For instance, potassium tert-butoxide in dimethylformamide (DMF) has been effectively used for coupling sterically hindered ketones and esters. tandfonline.com
Table 1: Conditions for Claisen Condensation of Sterically Hindered Ketones and Esters
| Ketone | Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pinacolone | Ethyl Acetate (B1210297) | KOtBu | DMF | 50 | 64 | tandfonline.com |
| Acetophenone (B1666503) | Ethyl Pivalate | KOtBu | DMF | 50 | 81 | tandfonline.com |
| Pinacolone | Ethyl Benzoate | NaH | Dioxane | Reflux | Moderate | acs.org |
| Acetone | Ethyl Hexahydrobenzoate | NaOEt | Ether | Reflux | Low | acs.org |
This table is illustrative of typical conditions for related reactions, based on available literature.
Modern synthetic methods offer powerful alternatives to classical condensations. Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for C-C bond formation. researchgate.net The synthesis of 1,3-diketones can be achieved via the palladium-catalyzed carbonylative coupling of aryl halides with ketone enolates. nih.gov
For the synthesis of this compound, this pathway would involve the reaction of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with 3,3-dimethyl-2-butanone in the presence of carbon monoxide (CO) and a palladium catalyst system. The catalytic cycle is generally understood to proceed through several key steps:
Oxidative Addition : The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II)-aryl complex.
CO Insertion : A molecule of carbon monoxide inserts into the Pd-aryl bond to form a Pd-acyl (benzoyl) complex.
Transmetalation : The ketone's enolate (pre-formed or generated in situ) displaces the halide on the palladium complex.
Reductive Elimination : The final step is the reductive elimination of the acyl and enolate ligands, which couple to form the desired 1,3-diketone and regenerate the Pd(0) catalyst. acs.orgacs.org
This method can offer high selectivity and functional group tolerance. The choice of ligand for the palladium catalyst is crucial for an efficient reaction. acs.org
Several other synthetic strategies have been developed for the preparation of 1,3-diketones, which could be adapted for the synthesis of this compound. nih.gov
Acylation with Acylbenzotriazoles : Ketone enolates can be efficiently acylated using 1-acylbenzotriazoles. This method often proceeds under mild conditions. organic-chemistry.org The enolate of pinacolone could be reacted with 1-benzoylbenzotriazole to yield the target diketone.
Soft Enolization Methods : Treatment of ketones with magnesium bromide etherate (MgBr₂·OEt₂) and a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt) generates a "soft" enolate that can be acylated with acid chlorides (e.g., benzoyl chloride). organic-chemistry.orgresearchgate.net This approach avoids the need for strong, harsh bases.
Reaction with Carboxylic Acids : A direct synthesis of β-diketones from carboxylic acids and ketones has been developed using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH). beilstein-journals.org This system allows for the direct acylation of pinacolone with benzoic acid.
Catalytic Systems for Enhanced this compound Formation
Catalysis is integral to many synthetic routes for β-diketones, enhancing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalytic systems are employed.
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active sites. wikipedia.org
In the context of palladium-catalyzed cross-coupling reactions, the entire catalytic system—comprising the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a soluble phosphine (B1218219) ligand (e.g., DTBPF)—is homogeneous. acs.org These systems are highly tunable, as modifying the ligand's electronic and steric properties can significantly impact the reaction's outcome.
Lewis acids, such as MgBr₂·OEt₂, also function as homogeneous catalysts in "soft enolization" procedures by coordinating to the ketone and facilitating both enolate formation and subsequent acylation. researchgate.net Similarly, organocatalysts like N-heterocyclic carbenes (NHCs) have been used to catalyze the formation of 1,3-diketones from aldehydes and α-haloketones. nih.gov
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. wikipedia.org Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and simpler product purification.
While less common for the direct synthesis of specific acyclic β-diketones like this compound, heterogeneous catalysts are widely used in related processes. For example, palladium on carbon (Pd/C) is a classic heterogeneous catalyst used for hydrogenation reactions, such as the synthesis of 1,3-cyclohexanedione (B196179) from resorcinol. google.com
More advanced solid catalysts, such as zinc ferrite (B1171679) nanocatalysts, have been employed in the multi-component synthesis of complex heterocyclic structures starting from 1,3-dicarbonyl compounds like dimedone. mdpi.com The development of solid acid or base catalysts could potentially offer a more sustainable and scalable alternative to the stoichiometric bases used in traditional Claisen condensations. These catalysts would function by providing acidic or basic sites on a solid support to facilitate enolization and condensation.
Reaction Mechanism Investigations During this compound Synthesis
The synthesis of this compound proceeds via a crossed Claisen condensation mechanism. wikipedia.orgopenstax.org This reaction is strategically designed by utilizing a non-enolizable ester, ethyl pivalate, which lacks α-hydrogens. This choice is crucial as it prevents self-condensation of the ester, thereby favoring the formation of the desired β-diketone product. researchgate.net The ketone, acetophenone, possesses acidic α-hydrogens and thus serves as the enolate precursor. orgsyn.org
The reaction mechanism can be elucidated through the following key steps:
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an acidic α-proton from acetophenone. This deprotonation results in the formation of a resonance-stabilized enolate ion. The use of a strong base is essential to generate a sufficient concentration of the enolate to initiate the condensation. wikipedia.orgbyjus.com
Nucleophilic Attack: The newly formed acetophenone enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl pivalate. This attack leads to the formation of a tetrahedral intermediate. byjus.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process results in the elimination of the ethoxide leaving group (EtO⁻). youtube.com
Deprotonation of the β-Diketone: The newly formed this compound has a highly acidic methylene (B1212753) group flanked by two carbonyl groups. The ethoxide ion generated in the previous step is a strong enough base to deprotonate this methylene group, forming a resonance-stabilized enolate of the β-diketone. This deprotonation step is thermodynamically favorable and helps to drive the reaction to completion. wikipedia.orgopenstax.org
Protonation: The final step involves an acidic workup, typically with a dilute acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step neutralizes the enolate and any remaining base in the reaction mixture, yielding the final product, this compound. wikipedia.orgbyjus.com
Optimization Strategies for Yield and Purity in this compound Production
Optimizing the yield and purity of this compound requires careful consideration of several reaction parameters. Key strategies focus on the choice of base, solvent, reaction temperature, and purification methods.
Base Selection and Stoichiometry: The choice of base is critical in a Claisen condensation. Strong bases are required to facilitate the formation of the ketone enolate. Commonly used bases include sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA). wikipedia.orgrsc.org The strength of the base can influence the reaction rate and yield. Using a stoichiometric amount of the base is often necessary because the final deprotonation of the β-diketone product consumes one equivalent of the base, driving the equilibrium towards the product. wikipedia.org
Interactive Data Table: Effect of Base on a Model Crossed Claisen Condensation
| Base | Solvent | Temperature (°C) | Plausible Yield (%) |
| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 25 | High |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 78 (reflux) | Moderate to High |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | High |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 82 (reflux) | Moderate |
Note: This table is illustrative and based on general principles of Claisen condensations. Actual yields for the synthesis of this compound may vary.
Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction kinetics. Aprotic polar solvents like tetrahydrofuran (THF) and diethyl ether are often preferred, especially when using strong, non-nucleophilic bases like LDA. byjus.com When using an alkoxide base such as sodium ethoxide, the corresponding alcohol (ethanol) is typically used as the solvent to prevent transesterification side reactions. organic-chemistry.org
Temperature Control: The reaction temperature can affect the rate of reaction and the formation of byproducts. Lower temperatures, particularly when using highly reactive bases like LDA, can help to control the reaction and minimize side reactions. researchgate.net For less reactive systems, heating may be required to achieve a reasonable reaction rate.
Purification Strategies: The purity of the final product is paramount. A common method for purifying β-diketones is through the formation of their copper(II) chelates. byjus.com The crude 1,3-diketone can be treated with a solution of copper(II) acetate to form a solid copper chelate, which can be easily separated by filtration. This chelate is then decomposed by treatment with a strong acid or a chelating agent like EDTA to regenerate the pure β-diketone. byjus.com
Interactive Data Table: Illustrative Purification of a 1,3-Diketone
| Step | Reagent | Observation | Purpose |
| 1 | Crude 1,3-diketone in ethanol | Yellowish solution | Dissolution of the crude product |
| 2 | Aqueous Copper(II) Acetate | Green precipitate forms | Formation of the copper chelate |
| 3 | Filtration and washing | Solid green chelate isolated | Separation of the chelate from impurities |
| 4 | Suspension in a non-polar solvent | Green solid suspended | Preparation for decomposition |
| 5 | Dilute Sulfuric Acid | Green solid dissolves, two liquid phases | Regeneration of the pure 1,3-diketone |
| 6 | Extraction and solvent evaporation | Pure 1,3-diketone as an oil or solid | Isolation of the final product |
Note: This table illustrates a general procedure for the purification of 1,3-diketones via their copper chelates.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yield and purity.
Coordination Chemistry and Metal Complexation of 4,4 Dimethyl 1 Phenyl 1,3 Hexanedione
Ligand Characteristics and Diverse Coordination Modes of 4,4-Dimethyl-1-phenyl-1,3-hexanedione
This compound, like other β-diketones, exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comlibretexts.org The presence of a proton on the α-carbon (the carbon between the two carbonyl groups) allows for its migration to one of the carbonyl oxygens, resulting in the formation of an enol form. nih.gov This tautomerization is a critical prerequisite for metal chelation.
In solution, the deprotonation of the enol form yields the corresponding enolate anion. This anion acts as a powerful bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The resonance delocalization of the negative charge across the O-C-C-C-O framework of the enolate contributes significantly to the stability of the resulting metal complexes. The steric bulk of the tert-butyl group and the electronic influence of the phenyl group on the diketone backbone can modulate the stability, structure, and reactivity of the metal complexes.
The primary coordination mode of the deprotonated this compound ligand is as a bidentate chelating agent, forming [M(L)n] type complexes where 'L' represents the ligand. However, under certain conditions, it can also act as a bridging ligand to form polynuclear complexes, although this is less common. illinois.edu
Synthesis and Advanced Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a 1:n molar ratio (where n is the expected coordination number) in an appropriate solvent like ethanol (B145695) or methanol (B129727). rdd.edu.iqnih.gov A base, such as sodium hydroxide (B78521) or ammonia, is often added to facilitate the deprotonation of the ligand to its active enolate form, promoting complex formation. The resulting metal complexes often precipitate from the solution and can be purified by recrystallization. rdd.edu.iq
A variety of transition metals form stable complexes with β-diketonate ligands. For instance, copper(II) readily reacts with ligands of this class to form square planar or distorted octahedral complexes of the type [Cu(L)₂] or [Cu(L)₂(Solvent)₂]. nih.govnih.govrsc.org The synthesis of these complexes is generally straightforward, involving the mixing of a Cu(II) salt and the ligand in a solvent at room temperature or with gentle heating. nih.gov Characterization is typically performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows a shift in the C=O and C=C stretching frequencies upon coordination, and UV-Visible spectroscopy, which reveals d-d electronic transitions characteristic of the metal ion's coordination environment. internationaljournalssrg.org Complexes of other transition metals like Ni(II), Co(II), and Mn(II) are also readily synthesized and typically adopt octahedral geometries. internationaljournalssrg.orgresearchgate.net
Table 1: Representative Transition Metal Complexes and Their Geometries
| Metal Ion | Typical Formula | Common Coordination Geometry |
|---|---|---|
| Copper(II) | [Cu(L)₂] | Square Planar internationaljournalssrg.org |
| Nickel(II) | [Ni(L)₂(H₂O)₂] | Octahedral internationaljournalssrg.org |
| Cobalt(II) | [Co(L)₂(H₂O)₂] | Octahedral internationaljournalssrg.org |
Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), form highly luminescent complexes with β-diketonate ligands. researchgate.netdntb.gov.ua The synthesis often involves reacting a lanthanide chloride or nitrate salt with the ligand in a 1:3 or 1:4 molar ratio. scirp.org The resulting complexes, often formulated as [Ln(L)₃(H₂O)n] or as anionic [Ln(L)₄]⁻ species with a counter-ion, are of significant interest for their applications in lighting and bio-imaging. scirp.orgscirp.org The β-diketonate ligand acts as an "antenna," absorbing UV light and transferring the energy efficiently to the central lanthanide ion, which then emits light at its characteristic wavelength (e.g., red for Eu³⁺). scirp.org
Actinide ions, particularly the uranyl ion (UO₂²⁺), also form stable complexes with β-diketonate ligands. researchgate.net The synthesis is typically carried out under solvo-hydrothermal conditions, reacting uranyl nitrate with the ligand. nih.gov These reactions can lead to the formation of various structures, from simple mononuclear complexes to one-dimensional or two-dimensional coordination polymers, depending on the reaction conditions and the presence of other coordinating species. researchgate.netscispace.comresearchgate.net
While less common than transition metal or lanthanide complexes, main group metals can also form complexes with β-diketonate ligands. Elements such as Aluminum (Al³⁺), Gallium (Ga³⁺), and Tin (Sn⁴⁺) can react with this compound to form neutral complexes. The synthesis generally follows the standard procedure of reacting a metal halide with the ligand, often in the presence of a non-aqueous solvent and a base to scavenge the liberated acid. The resulting complexes, such as [Al(L)₃] or [Sn(L)₂Cl₂], are typically stable crystalline solids.
Structural Elucidation of this compound Metal Complexes
The definitive determination of the three-dimensional arrangement of atoms in these metal complexes is achieved primarily through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.
Single-crystal X-ray diffraction studies on related β-diketonate complexes have provided invaluable insights into their structures. For example, the crystal structures of europium(III) complexes with similar ligands reveal that the central Eu³⁺ ion is typically coordinated by eight or nine oxygen atoms from the chelating ligands and sometimes co-ligands like water or pyridine. scirp.orgscirp.orgnih.gov The coordination geometry is often described as a distorted square antiprism or a capped square antiprism. scirp.orgrsc.org The analysis provides precise metal-oxygen bond distances, which are crucial for understanding the stability and photophysical properties of the complexes. scirp.org For instance, the average Eu-O bond lengths in analogous tetrakis(β-diketonato)europate(III) complexes are typically in the range of 2.38 to 2.40 Å. scirp.org
Table 2: Example Crystallographic Data for a Representative Europium(III) β-Diketone Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic scirp.org |
| Space Group | P2₁/n scirp.org |
| Coordination Number | 8 scirp.org |
| Geometry | Distorted Octahedral/Square Antiprism scirp.org |
Spectroscopic Probing of Coordination Environments in Chelates
Spectroscopic techniques are indispensable for elucidating the coordination environment of metal chelates. For complexes of this compound, a combination of infrared, nuclear magnetic resonance, and electronic spectroscopy would provide a comprehensive picture of the ligand's binding mode and the resulting complex's structure.
Infrared (IR) Spectroscopy: The coordination of this compound to a metal ion through its diketonate functionality leads to characteristic shifts in its IR spectrum. The free ligand, which exists in tautomeric equilibrium, will show strong absorption bands corresponding to C=O and C=C stretching vibrations. internationaljournalcorner.com Upon chelation, the delocalization of π-electrons within the newly formed six-membered ring results in a decrease in the frequency of these bands. Typically, the C=O stretching vibrations in metal β-diketonates appear in the 1610-1580 cm⁻¹ region, while the C=C stretching vibrations are observed around 1510-1480 cm⁻¹. mdpi.com The presence of new bands in the low-frequency region (typically 600-400 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds, providing direct evidence of coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes. In a diamagnetic complex of this compound, the ¹H NMR spectrum would confirm the coordination of the ligand and provide information about the symmetry of the complex. The disappearance of the enolic proton signal and shifts in the resonances of the phenyl and tert-butyl protons would be indicative of chelation. nih.gov
For paramagnetic complexes, the interpretation of NMR spectra is more complex due to the influence of the unpaired electrons of the metal ion. du.ac.in This results in significant shifts (hyperfine shifts) and broadening of the NMR signals. wikipedia.org The hyperfine shift is a sum of contact (through-bond) and pseudocontact (through-space) contributions. nih.gov While severe line broadening can sometimes render signals undetectable, the large chemical shift dispersion can also simplify complex spectra. wikipedia.org For instance, in paramagnetic lanthanide tris(β-diketonate) complexes, these shifts have been exploited for use as NMR shift reagents. nih.govresearchgate.net Dynamic NMR techniques, such as variable temperature NMR, can be employed to study fluxional processes and conformational equilibria in these complexes. acs.org
Electronic (UV-Vis) Spectroscopy: The electronic spectra of metal chelates of this compound are expected to be characterized by intense absorption bands in the UV region and potentially weaker bands in the visible region. The high-intensity bands are typically due to π-π* intraligand transitions and ligand-to-metal charge transfer (LMCT) transitions. mdpi.comresearchgate.net The position and intensity of the π-π* transitions can be sensitive to the nature of the metal ion and the solvent. For transition metal complexes with d-electrons, weaker d-d transitions may be observed in the visible region, providing information about the coordination geometry and the ligand field strength. orientjchem.org
Electronic and Geometric Structure Analysis of this compound Chelates
The electronic and geometric structures of metal chelates are fundamentally influenced by the nature of the metal ion and the steric and electronic properties of the ligand. rsc.orgrsc.org For this compound, the bulky tert-butyl group is expected to play a significant role in determining the coordination geometry and stability of its metal complexes.
Geometric Structure: Metal β-diketonates typically form octahedral complexes of the type ML₃ or square planar/octahedral complexes of the type ML₂. The bulky nature of the 2,6-bis(2,4,6-trimethylphenyl)phenyl group in a related β-diketonate ligand has been shown to prevent the formation of tris-chelated complexes, instead favoring the formation of M(acac)₂ species. acs.org A similar steric effect might be anticipated for this compound, potentially favoring lower coordination numbers or distorted geometries to accommodate the bulky tert-butyl group. rsc.org
X-ray crystallography on analogous complexes reveals that the M-O bond lengths and the O-M-O bite angles are sensitive to the metal ion and the substituents on the ligand. mdpi.comnih.gov For example, in a series of M(tfac)₂(TMEDA) complexes, the M-O bond lengths vary depending on the metal (Fe, Ni, Cu, Zn). nih.gov The steric hindrance from the tert-butyl group in this compound chelates could lead to elongated M-O bonds or a larger N-M-N bite angle in related β-diketiminate systems to relieve steric strain. nih.gov
Electronic Structure: The electronic structure of these chelates is characterized by the interaction between the metal d-orbitals and the π-system of the deprotonated ligand. The substituents on the β-diketonate ligand can tune the electron density on the metal center. rsc.org The phenyl group in this compound can participate in conjugation with the chelate ring, influencing the electronic properties. The electron-donating or withdrawing nature of substituents on the ligand affects the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic absorption spectra and redox potentials of the complexes. nih.gov
Below is a table showing representative structural and electronic data for analogous metal β-diketonate complexes, which can provide a basis for predicting the properties of this compound chelates.
| Complex | Metal Ion | Coordination Geometry | M-O Bond Length (Å) | O-M-O Bite Angle (°) | HOMO-LUMO Gap (eV) | Reference(s) |
| [Fe(tfac)₂(TMEDA)] | Fe(II) | Distorted Octahedral | 2.06 - 2.15 | ~88 | - | nih.gov |
| [Ni(tfac)₂(TMEDA)] | Ni(II) | Distorted Octahedral | 2.02 - 2.09 | ~89 | - | nih.gov |
| [Cu(tfac)₂(TMEDA)] | Cu(II) | Distorted Octahedral | 1.96 - 2.34 | ~92 | - | nih.gov |
| [Zn(tfac)₂(TMEDA)] | Zn(II) | Distorted Octahedral | 2.04 - 2.16 | ~88 | - | nih.gov |
| [FeL₂Bipy]Cl | Fe(III) | Distorted Octahedral | ~1.88 | ~91 | - | mdpi.com |
Data for analogous complexes are provided for illustrative purposes.
Dynamic Behavior and Ligand Exchange Processes in this compound Metal Systems
The dynamic behavior of metal complexes in solution, particularly ligand exchange reactions, is crucial for understanding their reactivity and potential applications in catalysis. cdnsciencepub.com These processes in β-diketonate complexes can be studied using various kinetic techniques, with NMR spectroscopy being particularly informative. nih.govresearchgate.net
Ligand exchange in metal β-diketonate complexes can proceed through several mechanisms. A common pathway involves a dissociative mechanism where one end of the chelate ligand detaches to form a five-coordinate intermediate with a "dangling" monodentate ligand. mcmaster.ca This intermediate can then be attacked by an incoming ligand. The rate of exchange can be influenced by factors such as the nature of the metal ion, the solvent, and the presence of catalysts like acids or bases. cdnsciencepub.commcmaster.ca
For instance, studies on the ligand exchange of vanadium(III) β-diketonate complexes have shown that the reaction is catalyzed by acids and inhibited by bases, supporting a mechanism involving a dangling ligand intermediate. cdnsciencepub.com Similarly, variable temperature ¹H NMR studies on platinum(II) β-diketonate complexes have been used to determine the thermodynamic and kinetic parameters of ligand substitution, revealing an associative mechanism. researchgate.net
Reactivity and Mechanistic Studies of 4,4 Dimethyl 1 Phenyl 1,3 Hexanedione Non Biological Contexts
Transformations Involving Electrophiles and Nucleophiles
The dual existence as keto and enol tautomers makes 4,4-dimethyl-1-phenyl-1,3-hexanedione a versatile reactant. The acidic α-hydrogen on the central carbon of the keto form and the nucleophilic nature of the enol allow for a wide range of reactions.
While the classic Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans, pyrroles, or thiophenes, 1,3-diketones like this compound are key precursors for a variety of other five-membered heterocycles through condensation reactions. wikipedia.orgorganic-chemistry.org These reactions typically involve condensation with a dinucleophile.
Pyrazole Synthesis : The reaction of a β-diketone with hydrazine (B178648) or its derivatives is a fundamental method for synthesizing pyrazoles, first reported by Knorr. nih.govmdpi.com The reaction proceeds via condensation of the hydrazine with the two carbonyl groups of the diketone, followed by cyclization and dehydration. nih.gov Using an unsymmetrical diketone like this compound with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles. nih.govmdpi.com
Isoxazole Synthesis : Similarly, condensation with hydroxylamine (B1172632) hydrochloride yields isoxazoles. nih.govnih.govrasayanjournal.co.in The regioselectivity of this reaction can often be controlled by adjusting the reaction conditions, such as the solvent and the presence of catalysts. nih.gov Microwave-assisted synthesis on a solid support like silica (B1680970) gel has been shown to be an efficient method for this transformation. rasayanjournal.co.in
These condensation reactions underscore the utility of this compound as a C3 building block for constructing diverse heterocyclic systems.
The α-carbon of this compound is flanked by two electron-withdrawing carbonyl groups, making its protons significantly acidic (pKa typically in the range of 9-13). youtube.comlibretexts.org This allows for easy deprotonation with a suitable base (like an alkoxide) to form a resonance-stabilized enolate anion. This enolate is a soft nucleophile and readily participates in alkylation and acylation reactions. youtube.combham.ac.uk
Alkylation : The enolate can react with electrophiles like alkyl halides in a classic SN2 reaction to form a new carbon-carbon bond at the central carbon. libretexts.orgfiveable.me This is known as C-alkylation and is the most common pathway. bham.ac.uk However, O-alkylation, where the electrophile attacks the oxygen atom of the enolate, can occur as a competing side reaction, especially with "hard" electrophiles or under specific solvent conditions. pharmaxchange.infoic.ac.uk For 1,3-dicarbonyl compounds, C-alkylation is generally favored due to chelation of the metal counter-ion between the two oxygen atoms, which blocks O-alkylation. ic.ac.uk
Acylation : Acylation involves the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride (B1165640). researchgate.netorganicreactions.org This reaction introduces an acyl group at the central carbon, yielding a β-triketone. These reactions can be promoted by either basic reagents or acidic catalysts like boron trifluoride. researchgate.netorganicreactions.org
Recent advancements in organic synthesis have utilized electrochemistry as a green and efficient tool for forming radical intermediates. 1,3-Dicarbonyl compounds, including β-diketones, are excellent substrates for electrochemical oxidation. researchgate.netrsc.org This process involves the selective activation of the acidic C-H bond at the α-position to generate a carbon-centered radical without the need for traditional, often harsh, chemical oxidants. rsc.orgrsc.org
A notable application is the electrochemical cross-coupling of 1,3-diketones with enol acetates to synthesize 1,4-diketones. acs.org This reaction proceeds under catalyst- and oxidant-free conditions. The proposed mechanism involves the anodic oxidation of the 1,3-diketone to its corresponding radical, which then adds to the double bond of the enol acetate (B1210297). The resulting radical intermediate is further oxidized to a carbocation, which, after losing an acetyl group, yields the 1,4-dicarbonyl product. These synthesized 1,4-diketones can then be readily converted into furan (B31954) and pyrrole (B145914) derivatives, linking this method back to the Paal-Knorr synthesis. acs.org This electrochemical approach represents a modern, sustainable method for leveraging the reactivity of compounds like this compound to build more complex molecular architectures. rsc.org
Kinetic and Thermodynamic Studies of this compound Transformations
The reactivity of this compound is largely dictated by the interplay of its constituent functional groups: a phenyl ring, a 1,3-dicarbonyl system, and a sterically demanding tert-butyl group. The most significant transformation in a non-biological context is the keto-enol tautomerism, an equilibrium between the diketone form and its corresponding enol isomers. This equilibrium is fundamental to the compound's stability, solubility, and reactivity, including its coordination chemistry and potential for further reactions.
The keto-enol tautomerization can be catalyzed by either acid or base. masterorganicchemistry.com In acidic conditions, the process is initiated by the protonation of one of the carbonyl oxygens, followed by the removal of an α-hydrogen by a base (such as the solvent) to form the enol. libretexts.org Under basic conditions, an α-hydrogen is first abstracted to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org The rate-determining step in acid-catalyzed enolization is typically the deprotonation of the alpha-carbon, whereas in base-catalyzed enolization, it is the initial abstraction of the alpha-proton. masterorganicchemistry.com
For this compound, two primary enol tautomers are possible, arising from the deprotonation of the C2 methylene (B1212753) group. The resulting enol can feature conjugation of the C=C double bond with either the benzoyl carbonyl (enol I) or the pivaloyl carbonyl (enol II). The equilibrium position is influenced by several factors including the solvent, temperature, and the electronic and steric effects of the substituents. masterorganicchemistry.comrsc.org The phenyl group's ability to extend conjugation and the presence of the bulky tert-butyl group are expected to be key determinants of the tautomeric equilibrium. libretexts.orgthecatalyst.org
Generally, for 1,3-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the remaining carbonyl oxygen, as well as by conjugation. libretexts.org In the case of 1-phenyl-β-diketones, the enol form where the double bond is conjugated with the phenyl ring is often favored. libretexts.orglibretexts.org However, the bulky tert-butyl group in this compound introduces steric hindrance, which can influence the planarity and, consequently, the stability of the conjugated system, potentially shifting the equilibrium. thecatalyst.org
Table 1: Calculated Thermodynamic Data for Keto-Enol Tautomerism of 3-Phenyl-2,4-pentanedione (B1582117)
| Solvent | ΔE (Enol - Keto) (kcal/mol) | Activation Energy (Keto → Enol) (kcal/mol) |
| Gas Phase | 17.89 | 30.61 |
| Cyclohexane | 17.34 | 30.82 |
| Carbon Tetrachloride | 17.27 | 30.84 |
| Methanol (B129727) | 16.55 | 31.23 |
| Water | 16.50 | 31.26 |
This data is for 3-phenyl-2,4-pentanedione, a structurally related compound, and was obtained from DFT calculations. The positive ΔE values indicate that the keto form is more stable than the enol form in all studied environments. orientjchem.org It is important to note that the study found the keto form to be more stable, which contrasts with many simple β-diketones where the enol form predominates due to intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comlibretexts.org
Photochemical and Thermal Decomposition Pathways of this compound
The photochemical behavior of ketones and aldehydes is often governed by Norrish-type reactions, which are classified as Type I and Type II. wikipedia.org These reactions are initiated by the excitation of the carbonyl group upon absorption of light, typically leading to the formation of radical intermediates. scispace.com
Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For this compound, there are two potential α-cleavage sites: the bond between the benzoyl carbonyl and the C2 carbon, and the bond between the pivaloyl carbonyl and the C2 carbon. This would generate an acyl radical and a carbon-centered radical. The stability of the resulting radicals often dictates the preferred cleavage site. The subsequent reactions of these radicals can include decarbonylation, recombination, or disproportionation.
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.org For this pathway to occur in this compound, a γ-hydrogen must be accessible. The ethyl group at the C5 position (part of the hexanedione backbone that is not explicitly present in the named compound but implied by "hexane") would provide such γ-hydrogens. The resulting biradical can then undergo either cleavage (β-scission) to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org The presence of a phenyl group, which can act as a photosensitizer, may influence the efficiency of these photochemical processes.
The specific decomposition products would depend on the relative rates of these competing pathways, which are in turn influenced by factors such as the solvent, temperature, and the wavelength of light used. The bulky tert-butyl group could sterically hinder certain reaction pathways, potentially influencing the product distribution.
Thermal Decomposition:
Information regarding the specific thermal decomposition pathways of this compound is scarce. However, β-diketones generally exhibit good thermal stability. researchgate.net At elevated temperatures, decomposition is likely to proceed through radical mechanisms. The weaker bonds in the molecule, such as the C-C bonds adjacent to the carbonyl groups, are expected to be the initial sites of cleavage.
Potential thermal decomposition could involve the cleavage of the C-C bond between the carbonyl groups, or the cleavage of the bond between the tert-butyl group and the adjacent carbonyl. The presence of the phenyl group might also offer pathways for rearrangement or cyclization reactions at high temperatures. The expected products would be a complex mixture of smaller molecules resulting from fragmentation, recombination, and rearrangement of the initial radical species. For example, a selective C-C bond cleavage of 1,3-diketones to yield 1,2-diketones has been reported under certain catalytic conditions, suggesting a potential, albeit non-pyrolytic, decomposition route. organic-chemistry.org
Table 2: Potential Photochemical Decomposition Products of this compound
| Reaction Type | Initial Step | Potential Products |
| Norrish Type I | α-cleavage at C1-C2 | Benzaldehyde, 4,4-dimethyl-2-pentanone (B109323) fragments |
| α-cleavage at C2-C3 | Pivalaldehyde, 1-phenyl-1-ethanone fragments | |
| Norrish Type II | γ-hydrogen abstraction | Acetophenone (B1666503), 4,4-dimethyl-1-penten-3-one, Phenyl-substituted cyclobutanol derivatives |
This table presents hypothetical products based on established Norrish reaction mechanisms for ketones. wikipedia.org The actual product distribution has not been experimentally determined for this compound.
Advanced Spectroscopic and Analytical Methodologies for 4,4 Dimethyl 1 Phenyl 1,3 Hexanedione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 4,4-dimethyl-1-phenyl-1,3-hexanedione, primarily due to the compound's existence in a tautomeric equilibrium between the diketo form and two possible enol forms (enol-A and enol-B). In solution, β-dicarbonyl compounds like this typically exist predominantly as a chelated cis-enol tautomer, stabilized by a strong intramolecular hydrogen bond. nih.gov
¹H and ¹³C NMR spectra provide distinct signatures for each tautomer. In the dominant enol form, a characteristic signal for the enolic proton appears at a very low field (typically δ 16-17 ppm) due to the strong intramolecular hydrogen bond. The vinylic proton of the enol form gives a signal around δ 6.0-6.5 ppm. The diketo form, if present in detectable amounts, would be characterized by a singlet for the CH₂ group protons adjacent to the two carbonyls, typically appearing in the δ 3.5-4.5 ppm region. researchgate.net
¹³C NMR spectroscopy is equally powerful in distinguishing these forms. The diketo tautomer would exhibit two signals for the carbonyl carbons around δ 200-210 ppm. In contrast, the enol tautomer shows one carbonyl signal (around δ 180-190 ppm) and two enolic carbon signals (C=C), one of which is deshielded due to its attachment to the hydroxyl group. researchgate.net The presence of the tert-butyl group and the phenyl group further complicates the spectra, but their signals can be assigned based on characteristic chemical shifts and multiplicities.
| Atom | Diketo Form (Predicted) | Enol Form (Observed/Predicted) | Notes |
|---|---|---|---|
| Enolic OH | - | ~16.5 | Broad singlet, low-field shift due to strong intramolecular H-bond. nih.gov |
| Phenyl-H | 7.2-8.0 | 7.3-8.1 | Multiplets for ortho, meta, and para protons. |
| Vinylic =CH | - | ~6.3 | Singlet, characteristic of the enol tautomer. |
| Methylene (B1212753) -CH₂- | ~4.0 | - | Singlet, characteristic of the diketo tautomer. |
| tert-Butyl -C(CH₃)₃ | ~1.2 | ~1.3 | Singlet, 9H. |
| Carbonyl C=O | ~203, ~208 | ~185 (conjugated) | Two signals for diketo, one for enol. researchgate.net |
| Enolic C=C | - | ~98 (=CH), ~190 (=C-OH) | Signals characteristic of the enol double bond. |
For an unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple functional groups and potential for isomerism, two-dimensional (2D) NMR techniques are essential. researchgate.net
¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would confirm the connectivity within the phenyl ring and could help identify any minor tautomers or conformers by revealing their unique coupling networks.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique is fundamental for assigning carbon signals based on the previously identified proton resonances. For instance, it would definitively link the vinylic proton signal at ~6.3 ppm to its corresponding carbon signal at ~98 ppm. mdpi.com
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. ipb.pt Key HMBC correlations for this compound would include the correlation from the enolic proton to the carbonyl carbon and the enolic carbons, confirming the structure of the chelated ring. Correlations from the tert-butyl protons to the adjacent quaternary and carbonyl carbons would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For this compound, a strong NOE between the enolic proton and the vinylic proton would confirm the cis-enol configuration. mdpi.com
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as tautomerization and restricted rotation. unibas.it For this compound, restricted rotation around the C(phenyl)-C(carbonyl) single bond can lead to different conformations.
By recording NMR spectra at various temperatures (Variable Temperature NMR), one can observe changes in the spectra as the rate of interconversion changes. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, causing these signals to broaden, coalesce, and finally sharpen into a single time-averaged signal at high temperatures. researchgate.net
Through computer-based lineshape simulation of these variable-temperature spectra, it is possible to determine the kinetic and thermodynamic parameters for the interconversion process, such as the free energy of activation (ΔG‡). unibas.it This provides quantitative insight into the energy barriers separating different molecular states.
Vibrational Spectroscopy (IR and Raman) for Structural and Bonding Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. For this compound, these methods are particularly sensitive to the keto-enol tautomerism and the strong intramolecular hydrogen bond. nih.gov
In the enol form, the most prominent feature in the IR spectrum is a very broad and intense absorption band for the O-H stretching vibration, typically centered around 2500-3200 cm⁻¹, which is characteristic of a strongly chelated hydroxyl group. The C=O stretching vibration of the conjugated ketone appears as a strong band around 1600-1620 cm⁻¹. This frequency is significantly lower than that of a typical ketone due to conjugation with the C=C bond and involvement in the hydrogen-bonded chelate ring. The C=C stretching vibration of the enol appears in the 1540-1580 cm⁻¹ region. nih.gov
The diketo form, if present, would show two distinct C=O stretching bands at higher frequencies, likely in the range of 1705-1730 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups. The absence or very low intensity of these bands in experimental spectra confirms the predominance of the enol tautomer. mdpi.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and C=C stretching vibrations, as well as the phenyl ring modes, often give rise to strong and sharp signals, aiding in a more complete vibrational assignment. kahedu.edu.in
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3200 | Strong, very broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O stretch (conjugated) | 1600 - 1620 | Strong | Medium |
| C=C stretch (enol) | 1540 - 1580 | Strong | Strong |
| Phenyl Ring stretch | 1450 - 1600 | Medium-Strong | Strong |
Electronic Absorption and Emission Spectroscopy of this compound and its Derivatives
Electronic spectroscopy (UV-Visible absorption) provides information on the electronic transitions within the molecule. The chromophore of the enol form of this compound is an extended π-system encompassing the phenyl ring, the C=C double bond, and the carbonyl group. This system is responsible for strong absorption in the UV region.
Typically, two main absorption bands are expected for the enol tautomer. rsc.org
A strong band at longer wavelengths (λₘₐₓ ≈ 300-350 nm) is assigned to a π→π* transition of the entire conjugated system. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
A second, more intense band at shorter wavelengths (λₘₐₓ ≈ 240-260 nm) can be attributed to a π→π* transition primarily localized on the benzoyl moiety.
A weak, often obscured, n→π* transition of the carbonyl group may be observed as a shoulder on the long-wavelength side of the main absorption band. rsc.org The diketo form would have a different absorption profile, with a strong π→π* band from the benzoyl group and a weaker n→π* band for the non-conjugated ketone, but its low concentration in most solvents makes its detection difficult. nih.gov
Emission spectroscopy (fluorescence and phosphorescence) can also be studied. However, β-dicarbonyl compounds and related ketones often exhibit low fluorescence quantum yields at room temperature due to efficient intersystem crossing to the triplet state. rsc.orgnih.gov
Mass Spectrometry for Elucidating Fragmentation Pathways and Reaction Intermediates
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (MW = 218.29 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 218 under Electron Ionization (EI) conditions.
The fragmentation of this molecule is dictated by the presence of the phenyl, carbonyl, and tert-butyl groups. A closely related compound, 4,4-dimethyl-1-phenyl-1,3-pentanedione, has been identified with a molecular weight of 204 daltons. researchgate.net Based on established fragmentation principles for ketones and aromatic compounds, several key fragmentation pathways can be predicted for the hexanedione target. miamioh.edusemanticscholar.org
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a primary fragmentation route.
Loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) from the molecular ion would lead to a prominent fragment ion at m/z 161.
Formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a very common and often base peak for compounds containing this moiety. This results from cleavage between the two carbonyl carbons.
Formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a flexible alkyl chain, other intramolecular hydrogen rearrangements can occur.
A study on a similar molecule, 4,4-dimethyl-1-phenyl-1,3-pentanedione (MW 204), showed characteristic fragments at m/z 189, 176, 161, 147, 128, 120, 105, 91, 77, 69, 51, 41, and 27. researchgate.net Many of these, particularly the benzoyl (105) and phenyl (77) ions, are expected for this compound as well.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 218 | [C₁₄H₁₈O₂]⁺• | Molecular Ion [M]⁺• |
| 203 | [M - CH₃]⁺ | Loss of a methyl radical |
| 161 | [M - C(CH₃)₃]⁺ | α-Cleavage, loss of tert-butyl radical |
| 105 | [C₆H₅CO]⁺ | α-Cleavage, benzoyl cation |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |
Chromatographic and Electrophoretic Separation Techniques for this compound
Chromatographic techniques are essential for the purification of this compound and for its analysis in complex mixtures.
Gas Chromatography (GC) : Due to its volatility, the compound is well-suited for GC analysis, often coupled with mass spectrometry (GC-MS). A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is typically used. researchgate.net The retention time will depend on the specific conditions (temperature program, carrier gas flow rate), but GC provides excellent separation and, when combined with MS (B15284909), definitive identification. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for the analysis and purification of this compound. Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective for separating the compound from impurities or reaction byproducts. nih.gov Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~320 nm).
Capillary Electrophoresis (CE) : CE separates compounds based on their charge-to-size ratio in an electric field. While the neutral enol and diketo forms would co-migrate, analysis can be performed under basic conditions (e.g., in a borate (B1201080) buffer) where the compound is deprotonated to its anionic enolate form. In this mode, CE can provide very high separation efficiency and rapid analysis times. Micellar Electrokinetic Chromatography (MEKC), a variant of CE, could also be used to separate the neutral tautomers by partitioning them between the aqueous buffer and a micellar phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for this compound. The compound's ability to be volatilized without decomposition allows for its effective separation and detection.
Detailed Research Findings:
The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization. For aromatic ketones, a common fragmentation pathway is the α-cleavage, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. rsc.org Another characteristic fragment would arise from the cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to other stable ions. The mass spectrum of a structurally similar compound, 1-phenyl-1,3-butanedione, shows significant peaks at m/z 162 (molecular ion), 147, 120, 105, and 77, which correspond to the molecular ion, loss of a methyl group, loss of a ketene (B1206846) group, the benzoyl cation, and the phenyl cation, respectively. nist.govnist.gov Based on these principles, a predicted mass spectrum for this compound can be inferred.
A hypothetical GC-MS analysis of this compound in a complex mixture would involve optimized parameters to achieve good resolution and sensitivity.
Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Estimated Retention Time | 15 - 20 minutes |
Interactive Data Table: Predicted Major Mass Fragments for this compound
| m/z | Predicted Fragment | Relative Abundance |
| 218 | [M]⁺ (Molecular Ion) | Moderate |
| 203 | [M-CH₃]⁺ | Low |
| 161 | [M-C(CH₃)₃]⁺ | High |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | High (likely base peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Detailed Research Findings:
In RP-HPLC, separation is based on the hydrophobic interactions between the analyte and the stationary phase. mtc-usa.com A non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. mtc-usa.com The retention of hydrophobic compounds like this compound is controlled by the proportion of the organic solvent in the mobile phase; a higher percentage of organic solvent leads to shorter retention times. mtc-usa.com
For aromatic and hydrophobic compounds, phenyl-based columns can offer alternative selectivity due to π–π interactions between the analyte's aromatic ring and the stationary phase. rsc.org The development of an HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and column type to achieve adequate separation from other components in a mixture. Due to the presence of a chromophore (the phenyl-keto group), UV detection is a suitable and common choice. Aromatic ketones typically exhibit strong absorbance in the UV region, often around 254 nm. mtc-usa.com
While derivatization is sometimes used to enhance the detection of ketones, it is often not necessary for aromatic ketones due to their inherent UV absorbance. The analysis can be performed directly, simplifying the sample preparation process. rsc.org
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Estimated Retention Time | 5 - 10 minutes |
Theoretical and Computational Chemistry of 4,4 Dimethyl 1 Phenyl 1,3 Hexanedione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,4-dimethyl-1-phenyl-1,3-hexanedione, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying relatively large molecules like this compound. numberanalytics.com A key characteristic of β-diketones is their ability to exist in a dynamic equilibrium between diketo and keto-enol tautomeric forms. orientjchem.org
DFT calculations are instrumental in exploring this tautomerism. By optimizing the geometries of both the diketo and the intramolecularly hydrogen-bonded keto-enol forms, their relative stabilities can be determined. Theoretical studies on analogous compounds, such as 3-phenyl-2,4-pentanedione (B1582117), have been performed using the B3LYP functional with the 6-31+G(d) basis set. orientjchem.org These studies revealed that the keto form is generally more stable, with the energy difference depending significantly on the solvent environment. orientjchem.org For instance, the energy barrier for the tautomeric conversion of 3-phenyl-2,4-pentanedione was calculated to be around 30-31 kcal/mol, proceeding through a four-membered ring transition state. orientjchem.org Similar investigations on pyridinylbutane-1,3-diones using the B3LYP/6-311++G(d,p) level of theory have also been successful in analyzing tautomeric equilibria and conformations. ruc.dk
These computational approaches can be applied to this compound to predict the equilibrium constant between its tautomers and to understand how substituents (phenyl and tert-butyl groups) and solvent polarity influence this balance.
Table 1: Representative DFT-Calculated Energy Differences for Tautomerism in an Analogous Phenyl-β-diketone (3-phenyl-2,4-pentanedione) Data sourced from a study on a similar compound to illustrate the application of DFT. orientjchem.org
| Solvent | Dielectric Constant (ε) | Energy Difference (ΔE, Keto-Enol) (kcal/mol) | Transition State Barrier (kcal/mol) |
| Gas Phase | 1.00 | -17.89 | 30.61 |
| Cyclohexane | 15.60 | -17.34 | 30.82 |
| Carbon Tetrachloride | 2.20 | -17.27 | 30.84 |
| Methanol (B129727) | 32.60 | -16.55 | 31.23 |
| Water | 78.40 | -16.50 | 31.26 |
Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy for electronic structure and energy calculations. numberanalytics.com
For a molecule like this compound, ab initio calculations can be employed to obtain highly accurate reference data for its various conformers and tautomers. Studies on related systems, such as 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones, have utilized ab initio methods to investigate tautomeric equilibria, demonstrating good agreement with experimental NMR data when solvent effects were included. researchgate.net These higher-level calculations are crucial for benchmarking the performance of more computationally efficient DFT functionals and for cases where DFT may not be sufficiently accurate. While computationally demanding, methods like DLPNO-CCSD(T) are becoming increasingly feasible for providing "gold standard" energies for systems of this size, which is critical for precise predictions of reaction thermochemistry and kinetics. researchgate.net
Molecular Dynamics Simulations of this compound in Solution and Material Matrices
While quantum mechanics describes the electronic structure of a molecule at a static point, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of conformational dynamics, solvent interactions, and transport properties.
For this compound, MD simulations can elucidate its conformational landscape in different solvents, showing how the phenyl and tert-butyl groups move and orient themselves. This is particularly important for understanding how the molecule interacts with its environment, such as a solvent cage or a host material matrix. In the context of its metal complexes, MD simulations can model the flexibility of the chelate ring, the dynamics of the entire complex, and its interactions with solvent molecules or biological targets. For example, MD simulations have been used to recreate the opening and closing of helicase enzymes upon ATP binding, showcasing the power of this technique to model complex conformational changes. wikipedia.org
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often too transient to be observed experimentally. DFT calculations are commonly used to map out the potential energy surface of a reaction.
For this compound, this could involve modeling its synthesis, such as the Claisen condensation reaction, or its subsequent reactions. For example, in reactions where it acts as a nucleophile (in its enolate form), computational modeling can predict the regioselectivity and stereoselectivity of the attack. Studies on the reaction of other β-dicarbonyl compounds, like 5,5-dimethyl-1,3-cyclohexanedione, have successfully used DFT to confirm proposed reaction mechanisms by calculating the energetics of intermediates and transition states. researchgate.net Similarly, the synthesis of various heterocyclic derivatives from related β-amino acids has been rationalized through mechanistic considerations. mdpi.com Such modeling provides activation energies, reaction enthalpies, and the geometries of all stationary points along a reaction coordinate.
Prediction of Spectroscopic Signatures and Validation Against Experimental Data
Computational methods are highly effective at predicting spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. The comparison of calculated spectra with experimental ones is a primary method for structure validation.
For this compound, DFT can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard for calculating NMR chemical shifts. ruc.dk Numerous studies on related organic molecules have shown that DFT can predict ¹H and ¹³C chemical shifts with high accuracy, often with a mean absolute error of less than 0.1 ppm for protons and 1-2 ppm for carbons when using appropriate functionals and basis sets. researchgate.netresearchgate.net This is particularly useful for distinguishing between tautomers or different conformers. researchgate.netnih.gov
Vibrational Spectroscopy: Calculation of harmonic vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. Calculated IR stretching frequencies for the carbonyl groups in related metal-bound heterodienes have shown good agreement with experimental data, helping to validate the proposed coordination modes. rsc.orgresearchgate.net
Table 2: Typical Accuracy of DFT-Predicted NMR Chemical Shifts for Organic Molecules Data generalized from studies on similar complex organic molecules. researchgate.netresearchgate.netnih.gov
| Nucleus | Typical Method | Basis Set | Mean Absolute Error (MAE) |
| ¹H | PBE0/GIAO | pcSseg-2 | ~0.07 ppm |
| ¹³C | PBE0/GIAO | pcSseg-2 | ~1.1 ppm |
| ¹³C | B97D/GIAO | TZVP | ~1.5 - 2.0 ppm |
| ¹H | TPSSTPSS/GIAO | TZVP | ~0.15 - 0.20 ppm |
Ligand Field and Crystal Field Theoretical Approaches for this compound Metal Complexes
As a bidentate O,O'-donor ligand, the enolate form of this compound forms stable chelate complexes with a wide range of metal ions. Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are essential models for describing the electronic structure, spectroscopy, and magnetic properties of these transition metal complexes. numberanalytics.com
Crystal Field Theory (CFT): CFT provides a simple electrostatic model to explain the splitting of the metal's d-orbitals due to the electric field created by the surrounding ligands. wikipedia.orgdacollege.org In an octahedral complex, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). amazonaws.com In a tetrahedral complex, this splitting is inverted and smaller. wikipedia.org For square planar complexes, such as those commonly formed by Cu(II) with β-diketonates, a more complex splitting pattern emerges. researchgate.net CFT successfully explains the colors of complexes (arising from d-d electronic transitions) and their magnetic properties by considering the distribution of electrons in the split d-orbitals (high-spin vs. low-spin configurations). amazonaws.com
Ligand Field Theory (LFT): LFT is a more advanced model that combines CFT with molecular orbital (MO) theory. wikipedia.orglibretexts.org It explicitly considers the orbital overlap and covalent nature of the metal-ligand bond. wikipedia.org LFT provides a more complete picture by describing how metal d-orbitals and ligand orbitals combine to form bonding, non-bonding, and anti-bonding molecular orbitals. The energy separation between the non-bonding/anti-bonding orbitals of primarily metal d-character corresponds to the ligand field splitting parameter (Δ). The nature of the ligand (e.g., its ability to act as a σ-donor or π-donor/acceptor) directly influences the magnitude of this splitting. wikipedia.org For a ligand like the enolate of this compound, these theories can be used to rationalize the geometry, electronic spectra, and magnetic susceptibility of its metal complexes.
Applications of 4,4 Dimethyl 1 Phenyl 1,3 Hexanedione and Its Derivatives in Materials Science and Catalysis
Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Metal complexes of β-diketonates, including 4,4-dimethyl-1-phenyl-1,3-hexanedione, are valuable precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD). These techniques are essential for manufacturing high-quality thin films for electronics and other advanced technologies. The volatility and thermal stability of these metal complexes can be fine-tuned by modifying the substituents on the β-diketonate ligand, making them highly versatile. nih.gov
Complexes of this compound are effective precursors for the deposition of metal oxide films via Metal-Organic Chemical Vapor Deposition (MOCVD). The choice of the β-diketonate ligand plays a crucial role in determining the physical properties of the precursor, such as its melting point and vapor pressure, which in turn affect the deposition process and the quality of the resulting film.
For instance, iron(III) complexes of various β-diketonates, including 4,4-dimethyl-1-phenyl-1,3-pentanedionate (a derivative of the title compound), have been synthesized and used as MOCVD precursors. researchgate.net Studies have shown that these complexes can be used to deposit conformal and dense, carbon-free iron(III) oxide (Fe₂O₃) layers at temperatures around 450 °C. researchgate.net The ability to modify the ligands allows for the optimization of the precursor's thermal behavior for specific applications. researchgate.net
Similarly, aluminum β-diketonate complexes like aluminum tris-acetylacetonate have been employed to deposit crystalline aluminum oxide (Al₂O₃) films at low temperatures. researchgate.net The deposition process is influenced by parameters such as substrate temperature and reactor pressure. researchgate.net The use of such metal-organic precursors avoids corrosive reactants like metal chlorides, which are used in conventional CVD processes. researchgate.net
Table 1: MOCVD of Metal Oxide Films Using β-Diketonate Precursors
| Precursor Complex | Deposited Film | Deposition Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| [Fe(4,4-dimethyl-1-phenyl-1,3-pentanedionate)₃] | γ- and α-Fe₂O₃ | 450 | Formation of conformal, dense, and carbon-free films. | researchgate.net |
| Aluminum tris-acetylacetonate [Al(acac)₃] | Al₂O₃ | 500-1100 | Growth of crystalline films at low temperatures. | researchgate.net |
| Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Cu(thd)₂] | CuOₓ (CuO, Cu₂O) | Dependent on oxygen content | Stoichiometry of the film can be controlled by the deposition atmosphere. | harvard.edu |
The versatility of β-diketonate precursors extends to the fabrication of mixed-metal oxide films and bimetallic nanomaterials. By using a mixture of different metal β-diketonate precursors, it is possible to deposit films with complex stoichiometries. This is particularly advantageous as the precursors share a common set of ligands, which can prevent precipitation due to ligand exchange reactions when mixed. harvard.edu This approach has been successfully used to prepare films of ferroelectric materials like barium titanate. harvard.edu
Furthermore, the thermal decomposition of metal β-diketonate complexes is a viable method for synthesizing core-shell bimetallic nanoparticles. nih.gov In this method, the reaction temperature is controlled to selectively decompose one metal complex to form the "core" of the nanoparticle, followed by the decomposition of a more stable complex at a higher temperature to form the "shell". nih.gov The synthesis of bimetallic nanoparticles can also be achieved through co-reduction methods, where two metal precursors are reduced simultaneously. mdpi.com The properties of the resulting nanoparticles are influenced by the reduction rates of the different metal precursors. mdpi.com
For example, an ethanolic solution of iron(III) acetylacetonate (B107027) (Fe(acac)₃) and cobalt(III) acetylacetonate (Co(acac)₃) has been used to grow CoFe₂O₄ thin films. nih.gov This demonstrates the feasibility of using β-diketonate complexes to create complex metal oxide materials. The synthesis of various types of nanocrystals, including bimetallic and metal-oxide structures, has been achieved through thermal decomposition of these precursors. nih.gov
Catalytic Applications in Organic Transformations
Transition metal complexes containing this compound and its derivatives have shown potential as catalysts in a variety of organic reactions. The electronic and steric properties of the β-diketonate ligand can influence the activity and selectivity of the metal center.
While specific examples detailing the use of this compound complexes in large-scale industrial catalysis are not widely reported, the broader class of transition metal β-diketonate complexes is known to be active in various homogeneous catalytic processes. mdpi.comnih.govuniurb.itmdpi.comresearchgate.net These include cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. uniurb.itnih.gov
For instance, copper-based catalysts are widely used in organic synthesis for reactions such as C-H functionalization and cross-coupling. mdpi.comnih.govmdpi.com Copper(II) acetate (B1210297), a simple copper salt, has been used in a dual catalytic system for the sulfonylation of benzylamines. mdpi.com Vanadium complexes with various ligands have been extensively studied for olefin polymerization, including ethylene (B1197577) and propylene (B89431) polymerization. nih.govmdpi.comrsc.org The ligand structure in these vanadium complexes plays a crucial role in their catalytic activity and the properties of the resulting polymers. nih.gov While specific studies on vanadium complexes with this compound are scarce, the general principles suggest their potential in such applications.
Materials derived from this compound complexes can be employed as heterogeneous catalysts. This is often achieved by supporting the metal complexes on solid materials like silica (B1680970), alumina, or polymers. nih.govbiolmolchem.commdpi.com Supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. biolmolchem.com
For example, copper-cobalt catalysts supported on materials like HZSM-5 and γ-Al₂O₃ have been used for the synthesis of higher alcohols from carbon monoxide hydrogenation. nih.gov The support material has been shown to influence the dispersion of the metallic phases and the synergistic interactions between the copper and cobalt nanoparticles, which is crucial for the catalytic performance. nih.gov Similarly, copper catalysts supported on silica-coated maghemite have been developed for alkyne coupling and cycloaddition reactions. biolmolchem.com Another approach involves the immobilization of dioxidovanadium(V) complexes on chloromethylated polystyrene to create a heterogeneous catalyst for multicomponent reactions, such as the Biginelli reaction. nih.gov
Development of Luminescent and Optoelectronic Materials
Complexes of this compound with lanthanide ions, particularly europium(III) and terbium(III), exhibit strong luminescence and are of great interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govnih.govresearchgate.netrsc.orgrsc.org The β-diketonate ligand acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.gov
The photophysical properties, such as quantum yield and luminescence lifetime, can be fine-tuned by modifying the structure of the β-diketonate ligand and by introducing ancillary ligands into the complex. nih.govnih.gov For example, europium(III) complexes with various β-diketonate ligands have been shown to have high quantum yields, with some reaching up to 80% in both solution and when doped into a PMMA matrix. rsc.orgresearchgate.net The introduction of co-ligands like triphenylphosphine (B44618) oxide (TPPO) can significantly enhance the quantum yield of europium(III) complexes. nih.gov
These luminescent lanthanide complexes have been successfully used as the emitting layer in OLEDs, producing bright and color-pure light. nih.govnih.govbeilstein-journals.orgmdpi.com For example, a bright red-emitting OLED was fabricated using a europium(III) complex with a fluorinated β-diketonate ligand and TPPO as co-ligands. nih.gov Terbium(III) complexes with β-diketonate ligands are also of interest for their green emission and long luminescence lifetimes, which makes them suitable for applications such as temperature-sensitive paints and lifetime-based sensing. nih.govrsc.orgresearchgate.netrsc.org
Table 2: Photophysical Properties of Selected Lanthanide β-Diketonate Complexes
| Lanthanide Complex | Emission Color | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Potential Application | Reference |
|---|---|---|---|---|---|
| [Eu(hth)₃(tppo)₂] | Red | 66% | - | OLEDs | nih.gov |
| [Eu(btfa)₃(bpy)] | Red | - | - | OLEDs | - |
| Tb(p-BBA)₃MAA | Green | 37.2% | 1.38 ms (B15284909) | NUV-based white LED | researchgate.net |
| (C₆H₁₆N)₃[Tb₂(Hsal)₃(NO₃)₆] | Green | 90% (at RT) | 1.71 ms (at RT) | Thermostable phosphors | rsc.org |
Lack of Publicly Available Research on Specific Applications of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research detailing the specific applications of the chemical compound This compound in the requested areas of materials science and catalysis.
Extensive queries aimed at uncovering its use in Organic Light-Emitting Diodes (OLEDs), phosphors, scintillators, chemical and electrochemical sensors, and as a ligand in polymerization catalysis did not yield specific results for this compound. The search results frequently referenced related but structurally distinct compounds, such as those based on pentanedione or cyclohexanedione, or provided general overviews of the application areas without mentioning the specific molecule .
Notably, a specific CAS number for this compound could not be definitively identified, which further complicates targeted literature searches.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline, as the necessary research findings, data, and detailed discussions concerning This compound do not appear to be present in the accessible scientific domain. Attempting to generate content for the specified sections would result in speculation or the inclusion of irrelevant information from other compounds, thereby failing to meet the requirements of accuracy and strict adherence to the requested subject.
Role in Polymer Chemistry and Advanced Polymeric Materials
Functional Additives and Crosslinking Agents in Polymer Systems
In a broader context, the reactivity of the β-diketone moiety allows for its incorporation into polymer backbones. This functionalization can pave the way for subsequent crosslinking reactions. A notable example of this approach involves the modification of polysiloxanes with β-diketone ligands. These modified polymers can then be crosslinked through coordination with metal ions, such as Europium (Eu³⁺), to form luminescent and elastic materials. This metal-ligand interaction is a key mechanism for creating crosslinked polymer networks with unique optical and mechanical properties.
The general principle of using β-diketones as crosslinking agents often relies on their ability to form stable complexes with a variety of metals. This chelating property, a result of the keto-enol tautomerism inherent to β-diketones, allows them to act as linkers between polymer chains, thereby forming a networked or crosslinked structure. While these general principles are understood for the β-diketone class, specific data on the performance and reaction parameters for this compound in this capacity are not documented in the available research.
Detailed research findings, including specific polymer systems where this compound is used as a functional additive or crosslinking agent, and corresponding data on the resulting material properties, are not present in the public domain.
Future Directions and Emerging Research Avenues for 4,4 Dimethyl 1 Phenyl 1,3 Hexanedione
Integration with Novel and Sustainable Synthetic Methodologies
The classical synthesis of β-diketones, including 4,4-dimethyl-1-phenyl-1,3-hexanedione, typically relies on the Claisen condensation of a ketone and an ester under basic conditions. fiveable.menih.gov While effective, this method often requires stringent anhydrous conditions and can generate significant waste. Future research will increasingly focus on the adoption of green and sustainable chemistry principles for the synthesis of this and related compounds.
Key areas for development include:
Organocatalysis: The use of small organic molecules as catalysts, such as N-heterocyclic carbenes, presents an alternative to metal-based catalysts, often with high efficiency and milder reaction conditions. mdpi.com
Metal-Based Catalysis: Advanced catalytic systems, for instance, those employing palladium complexes, can offer novel pathways to β-diketones with high yields and selectivity. mdpi.com
Aqueous Synthesis: Performing reactions in water as a solvent is a cornerstone of green chemistry. pnas.org Developing robust, catalyst-free, multi-component reactions in aqueous media for the synthesis of 1,4-diketone scaffolds could be adapted for 1,3-diketone synthesis, significantly reducing the environmental impact. rsc.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
| Methodology | Description | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Claisen Condensation | Traditional method involving the reaction of a ketone and an ester with a strong base. | Well-established and widely understood. | nih.gov |
| Organocatalysis (e.g., N-heterocyclic carbenes) | Utilization of small organic molecules to catalyze the reaction. | Avoids toxic metals, often proceeds under mild conditions. | mdpi.com |
| Aqueous Three-Component Reactions | Combining multiple reactants in water without a catalyst. | Environmentally benign, high atom economy. | rsc.org |
| Oxidative Methods | Synthesis via oxidation of precursor molecules like β-hydroxyketones using reagents such as o-iodoxybenzoic acid (IBX). | Provides alternative synthetic routes under potentially mild and metal-free conditions. | organic-chemistry.org |
Exploration of Advanced Material Applications Beyond Current Paradigms
The ability of β-diketones to form stable complexes with a vast array of metal ions is a key property that has been exploited in various applications. nih.govicm.edu.pl For this compound, future research is expected to move beyond conventional applications and explore its potential in cutting-edge materials.
Emerging application areas include:
Luminescent Materials: β-diketonate ligands are highly effective "antenna" ligands for sensitizing the luminescence of lanthanide ions. acs.orgresearchgate.net Future work could focus on synthesizing lanthanide complexes with this compound to create highly efficient and stable luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. proquest.comalfachemic.com The bulky tert-butyl group could enhance the solubility and volatility of these complexes, which is advantageous for material processing. researchgate.net
Heat Stabilizers: Metal β-diketonate complexes are used as heat stabilizers in polymers like polyvinyl chloride (PVC). alfachemic.com Research could be directed towards evaluating the efficacy of novel metal complexes of this compound in improving the thermal stability and weather resistance of various polymers.
Catalysis: Metal complexes of β-diketones can act as catalysts in various organic transformations, including polymerization and oxidation reactions. icm.edu.pl The specific steric and electronic properties conferred by the substituents on this compound could be harnessed to develop catalysts with unique selectivity and activity.
Synergistic Approaches Combining Experimental and Advanced Computational Sciences
The integration of computational chemistry with experimental synthesis and characterization offers a powerful paradigm for accelerating research. rsc.org For this compound, a synergistic approach can provide deeper insights into its fundamental properties and guide the rational design of new materials.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structures of the compound and its metal complexes. researchgate.netruc.dk This can help in understanding its reactivity, spectroscopic properties, and the stability of its tautomeric forms.
Molecular Docking: In exploring potential biological applications, molecular docking studies can predict the binding interactions of this compound and its derivatives with biological targets, guiding the synthesis of new therapeutic agents. rsc.org
Predictive Modeling: Computational screening of virtual libraries of related β-diketones can identify promising candidates for specific applications, such as luminescent materials with high quantum yields, before committing to extensive experimental work. researchgate.net
| Research Area | Experimental Technique | Computational Method | Synergistic Outcome | Reference |
|---|---|---|---|---|
| Structural Analysis | NMR, X-ray Crystallography | Density Functional Theory (DFT) | Accurate assignment of spectroscopic data and understanding of keto-enol tautomerism. | researchgate.netruc.dk |
| Luminescent Properties | Photoluminescence Spectroscopy | Time-Dependent DFT (TD-DFT) | Rational design of ligands for efficient energy transfer to metal centers in luminescent complexes. | acs.org |
| Biological Activity | In vitro cytotoxicity assays | Molecular Docking | Identification of potential biological targets and prediction of binding affinities to guide drug design. | rsc.org |
Expanding the Scope of Coordination Chemistry to Novel Metal Centers and Architectures
The coordination chemistry of β-diketones is well-established with many transition metals and lanthanides. researchgate.netnih.gov However, there remains significant unexplored territory. Future work with this compound should focus on creating complexes with novel properties by exploring less common metal centers and more complex molecular architectures.
Potential research avenues include:
Actinide and Heavier Element Complexes: Exploring the coordination chemistry with actinide or other heavy elements could lead to materials with unique electronic and magnetic properties.
Polynuclear Complexes and Helicates: The synthesis of multi-metallic structures, such as dinuclear helicates or larger polynuclear clusters, can lead to materials with cooperative properties. acs.orgresearchgate.net
Metal-Organic Frameworks (MOFs): Incorporating this compound as a linker in the synthesis of MOFs could yield porous materials with applications in gas storage, separation, and catalysis.
Heteroleptic Complexes: Creating complexes with mixed ligands, combining the β-diketonate with other functional ligands (e.g., polypyridyls), can fine-tune the photophysical and electrochemical properties of the resulting materials. acs.orgnih.gov
Addressing Current Research Challenges and Identifying Unexplored Properties of the Compound
While the general class of β-diketones is well-studied, specific compounds like this compound have properties that are yet to be fully explored. Future research should aim to address existing challenges and uncover novel functionalities.
Key challenges and unexplored areas:
Keto-Enol Tautomerism: A detailed investigation into the factors (solvent, temperature, metal coordination) that influence the keto-enol equilibrium of this specific diketone is crucial, as the dominant tautomer dictates its reactivity and complexation behavior. icm.edu.plmdpi.com
Antioxidant and Biological Activity: Many natural and synthetic β-diketones exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govnih.gov A systematic evaluation of the biological profile of this compound is a promising avenue. The interplay between the phenolic group and the active methylene (B1212753) group in some diketones is key to their antioxidant action. nih.gov
Photosensitizing Properties: Some β-diketones can act as photosensitizers, generating reactive oxygen species upon irradiation. mdpi.com This property could be explored for applications in photodynamic therapy or photocatalysis.
Theranostics: The combination of diagnostic (e.g., fluorescence for imaging) and therapeutic properties in a single molecule is a major goal in medicine. mdpi.com Designing metal complexes of this compound that are both luminescent and biologically active could lead to new theranostic agents.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a building block for the next generation of advanced materials and technologies.
Q & A
Q. What are the recommended methods for determining the purity of 4,4-dimethyl-1-phenyl-1,3-hexanedione in synthetic chemistry research?
- Methodological Answer: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress. Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 255 nm (λmax) . Melting point analysis should align with literature values (±2°C). For crystalline samples, recrystallization in ethanol/water mixtures followed by vacuum filtration ensures purity . Cross-validate with NMR integration ratios for characteristic diketone protons (δ 2.5–3.5 ppm).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particulates. Store at -20°C in airtight, light-resistant containers under nitrogen . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste . Conduct regular risk assessments using Safety Data Sheets (SDS) for toxicity profiles .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine / NMR to confirm diketone functionality and phenyl group integration. Infrared spectroscopy (IR) should show strong C=O stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHO, expected [M+H] = 217.1234). For crystalline samples, X-ray diffraction provides absolute configuration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and selectivity?
- Methodological Answer: Employ Design of Experiments (DoE) to test variables: solvent polarity (e.g., toluene vs. THF), temperature (60–100°C), and acid catalyst loading (p-toluenesulfonic acid, 5–10 mol%). Monitor via in-situ FTIR for diketone formation. Use response surface methodology to identify optimal conditions . Compare with protocols for analogous 1,3-diketones in .
Q. What methodologies are suitable for investigating the tautomeric equilibrium of this compound in different solvent systems?
- Methodological Answer: Conduct variable-temperature NMR in DMSO-d and CDCl to observe keto-enol shifts. UV-Vis spectroscopy (250–300 nm) tracks enol-specific absorbance changes. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict solvent effects on tautomer stability . Validate with kinetic isotope effect studies using deuterated solvents.
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer: Calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to identify electrophilic sites. Simulate transition states for nucleophilic attack (e.g., Grignard reagents) with QM/MM hybrid methods. Compare computed activation energies with experimental kinetic data .
Q. What experimental strategies can resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when analyzing derivatives of this compound?
Q. How can researchers design kinetic studies to evaluate the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer: Use stopped-flow kinetics with chiral HPLC to measure enantiomeric excess (ee). Perform Eyring plot analysis across 20–50°C to determine ΔH and ΔS. Isolate variables (substrate concentration, catalyst loading) per ’s experimental design principles .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in solubility data for this compound across literature sources?
Q. What statistical approaches are recommended for analyzing contradictory results in reaction yield optimization studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
